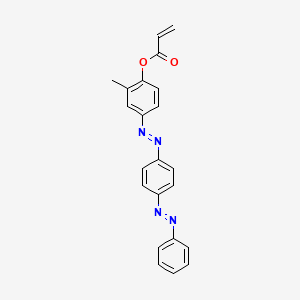

Disperse Yellow 7 acrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

80839-78-7 |

|---|---|

Molecular Formula |

C22H18N4O2 |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

[2-methyl-4-[(4-phenyldiazenylphenyl)diazenyl]phenyl] prop-2-enoate |

InChI |

InChI=1S/C22H18N4O2/c1-3-22(27)28-21-14-13-20(15-16(21)2)26-25-19-11-9-18(10-12-19)24-23-17-7-5-4-6-8-17/h3-15H,1H2,2H3 |

InChI Key |

IIXZSPSEXBAJGQ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)OC(=O)C=C |

Canonical SMILES |

CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)OC(=O)C=C |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Contextualization Within Azo Dye Chemistry and Functional Polymer Science

Disperse Yellow 7 acrylate (B77674) belongs to the vast class of azo compounds, which are characterized by the presence of one or more azo groups (–N=N–). nih.gov Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for a significant portion of all dyes used in various industries. nih.gov The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine, followed by coupling with an electron-rich nucleophile. nih.gov This modular synthesis allows for a wide range of colors and properties to be achieved by varying the aromatic components. jchemrev.com

The "Disperse" classification indicates that the dye has low solubility in water and is finely dispersed in the dyeing medium, making it suitable for coloring hydrophobic fibers like polyester (B1180765). researchgate.net The incorporation of an acrylate group (CH₂=CHCOO–) into the Disperse Yellow 7 structure transforms it from a simple colorant into a reactive monomer. This functionalization is a key aspect of functional polymer science, where monomers containing specific functional groups are polymerized to create materials with desired characteristics. The acrylate group allows Disperse Yellow 7 to be incorporated into polymer chains via polymerization, leading to the creation of photoactive and functional polymers. researchgate.nettechscience.com

Significance As a Model Compound in Fundamental and Applied Material Science Research

Disperse Yellow 7 and its derivatives serve as important model compounds in both fundamental and applied material science research. smolecule.com In fundamental studies, the well-defined chemical structure of Disperse Yellow 7 acrylate (B77674) allows researchers to investigate the relationships between molecular structure, photochemical behavior, and material properties. For instance, the azo group can undergo reversible trans-cis photoisomerization upon exposure to light of a specific wavelength, a phenomenon that can be harnessed to create photoresponsive materials.

In applied research, the ability to polymerize Disperse Yellow 7 acrylate has led to the development of novel materials with practical applications. For example, copolymers containing Disperse Yellow 7 methacrylate (B99206) have been synthesized and studied for their optical, photophysical, and thermal properties. techscience.com These photoactive polymers have potential applications in areas such as optical data storage, nonlinear optics, and smart textiles. sigmaaldrich.comacs.org The incorporation of the dye into a polymer matrix can also enhance its stability and processability.

Evolution of Research Trajectories for Acrylate and Methacrylate Derivatives

Foundational Synthetic Pathways for Disperse Yellow 7 Precursors

The core of Disperse Yellow 7 is its azo chromophore, the part of the molecule responsible for its color. smashladder.com The synthesis of this chromophore is a classic example of aromatic chemistry, primarily involving diazotization and electrophilic aromatic coupling reactions.

Diazotization and Electrophilic Aromatic Coupling Reactions

The traditional and most fundamental method for creating the azo linkage in Disperse Yellow 7 involves a two-step process: diazotization followed by an azo coupling reaction. smashladder.comnih.gov

The process typically begins with the diazotization of a primary aromatic amine. nih.gov In the case of Disperse Yellow 7's precursor, a common starting material is a substituted aniline (B41778) derivative, such as 4-aminoacetanilide. researchgate.net This amine is treated with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). saudijournals.com This reaction is highly temperature-sensitive and is typically carried out at 0–5°C to prevent the decomposition of the resulting diazonium salt.

The generalized reaction is as follows: Ar-NH₂ + NaNO₂ + 2HX → [Ar-N₂]⁺X⁻ + NaX + 2H₂O Where 'Ar' represents an aryl group and 'X' is the counter-ion from the acid.

The resulting diazonium salt is a potent electrophile and is immediately used in the next step, the electrophilic aromatic coupling reaction . nih.gov The diazonium salt is reacted with a coupling component, which is an electron-rich aromatic compound. nih.gov For the synthesis of the Disperse Yellow 7 precursor, a phenolic compound like o-cresol (2-methylphenol) or a pyridone derivative is often employed. The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated aromatic ring of the coupling component. nih.gov The reaction conditions, particularly pH, are crucial. An alkaline pH (typically 8.5-10) is necessary to deprotonate the hydroxyl group of the phenol (B47542), making it a more potent activating group.

A simplified representation of the coupling reaction is: [Ar-N₂]⁺X⁻ + Ar'-OH → Ar-N=N-Ar'-OH + HX

This initial coupling forms a monoazo compound. To create the bis-azo structure of Disperse Yellow 7, a second diazotization and coupling sequence is performed. For instance, the monoazo intermediate can be further diazotized and coupled with another aromatic molecule.

Table 1: Critical Parameters for Diazotization and Coupling

| Parameter | Diazotization | Coupling |

| Reactants | Primary Aromatic Amine, Sodium Nitrite, Mineral Acid | Diazonium Salt, Coupling Component (e.g., o-cresol) |

| Temperature | 0–5°C | 10–20°C |

| pH | Strongly Acidic (1–2) | Alkaline (8.5–10) |

| Solvent | Aqueous | Aqueous |

Advanced Synthetic Approaches to the Azo Chromophore

One area of advancement is the use of one-pot synthesis methods. smolecule.com These procedures combine multiple reaction steps into a single vessel, which can streamline the synthesis and reduce waste. smolecule.comresearchgate.net For instance, a one-pot reaction might involve the in-situ generation of the diazonium salt and its immediate reaction with the coupling component under carefully controlled conditions.

Another approach involves the use of microwave irradiation . mdpi.com Microwave-assisted synthesis can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. mdpi.com This technique has been successfully applied to the synthesis of various disperse dyes. mdpi.com

Furthermore, research into novel catalytic systems aims to enhance the efficiency and selectivity of the coupling reaction. bohrium.com While traditional methods often rely on stoichiometric reagents, catalytic approaches can offer a more sustainable alternative.

Acrylation and Methacrylation of Disperse Yellow 7 for Monomer Synthesis

To transform the Disperse Yellow 7 dye into a polymerizable monomer, an acrylate or methacrylate group must be introduced into its structure. This is typically achieved by targeting a reactive functional group on the dye molecule, most commonly a hydroxyl (-OH) group present on the phenolic ring of the precursor. techscience.comsigmaaldrich.com

Esterification and Other Functionalization Strategies for Acrylate Moiety Introduction

The most direct method for introducing the acrylate group is through esterification . google.com In this reaction, the hydroxyl group of the Disperse Yellow 7 precursor reacts with acrylic acid or a derivative, such as acryloyl chloride or methacryloyl chloride, to form an ester linkage. researchgate.net

The reaction with acryloyl chloride is often preferred due to its higher reactivity. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

A general scheme for the esterification is: Dye-OH + CH₂=CHCOCl → Dye-O-CO-CH=CH₂ + HCl

Where "Dye-OH" represents the Disperse Yellow 7 precursor containing a hydroxyl group.

Alternative functionalization strategies might involve a two-step process, such as first reacting the dye with an intermediate that contains a reactive group suitable for subsequent reaction with an acrylate-containing molecule. However, direct esterification remains a common and efficient method.

Catalytic Enhancements in Monomer Synthesis

The efficiency of the esterification reaction can be improved through the use of catalysts. While not always explicitly detailed for this compound, general principles of esterification catalysis apply. Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, can be used for esterification with acrylic acid, although this can be complicated by the potential for polymerization of the acrylic acid. sci-hub.st

For reactions involving acryloyl chloride, the use of a base as a catalyst and acid scavenger is standard practice. More advanced catalytic systems, such as those involving phase-transfer catalysts, can be employed to facilitate the reaction between the aqueous-soluble dye precursor and the organic-soluble acryloyl chloride.

Solvent-Free and Green Chemistry Approaches in Monomer Synthesis

In line with the growing emphasis on sustainable chemistry, solvent-free and green chemistry approaches are being explored for the synthesis of monomers like this compound. ijhmr.comacs.org

Solvent-free synthesis , often utilizing mechanochemical methods like ball milling, can reduce or eliminate the need for volatile organic solvents, leading to a more environmentally friendly process. This approach has been investigated for the synthesis of azo dyes and could potentially be adapted for the subsequent acrylation step.

Green chemistry principles also encourage the use of less hazardous reagents and the design of more atom-economical reactions. tib.eu This could involve exploring enzymatic catalysis for the esterification step, which could offer high selectivity under mild reaction conditions. researchgate.net The use of bio-based solvents or the complete elimination of solvents are also key aspects of green synthesis. tib.eu While specific research on green synthesis of this compound is not extensively documented, the broader trends in polymer and dye chemistry point towards the increasing importance of these sustainable methodologies.

Purification and Characterization of Monomeric Acrylate Derivatives for Polymerization

The successful synthesis of a polymer is critically dependent on the purity of the monomeric starting material. For this compound, rigorous purification and subsequent characterization are essential steps to ensure that the monomer is suitable for polymerization. The presence of unreacted precursors, by-products, or other impurities can significantly affect the polymerization process, leading to polymers with inconsistent and unpredictable properties. These impurities can act as chain terminators, alter the molecular weight distribution, and impact the final optical and physical characteristics of the polymer. Therefore, robust analytical methods are employed to confirm the chemical identity and purity of the synthesized this compound monomer before its use in creating polymeric materials. i.moscowtheses.fr

Spectroscopic Confirmation of Acrylate Functionalization (e.g., FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental analytical technique used to confirm the successful functionalization of the Disperse Yellow 7 precursor with the acrylate group. This method works by detecting the absorption of infrared radiation by specific chemical bonds within a molecule, with each bond vibrating at a characteristic frequency.

The key transformation in the synthesis of this compound from its phenol precursor is the esterification reaction that attaches the acrylate moiety. The FT-IR spectrum of the product, when compared to the starting material, will show the appearance of distinct peaks that are characteristic of the acrylate group. The most prominent of these is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester, typically found in the region of 1720-1730 cm⁻¹. Additionally, new peaks corresponding to the C=C double bond of the acrylate group and the C-O stretching of the ester linkage will be present. The disappearance or significant reduction of the broad O-H stretching band from the phenolic precursor provides further evidence of a successful reaction. The presence of these specific peaks confirms the covalent incorporation of the acrylate functional group onto the Disperse Yellow 7 chromophore. i.moscowscribd.com

Table 1: Expected Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Significance |

| C=O (Ester) | Stretch | 1720 - 1730 | Confirms presence of the acrylate ester group. |

| C=C (Alkenyl) | Stretch | 1630 - 1640 | Indicates the presence of the polymerizable double bond. |

| C-O (Ester) | Stretch | 1150 - 1250 | Confirms the ester linkage between the dye and acrylate. |

| N=N (Azo) | Stretch | 1400 - 1450 | Characteristic of the azo chromophore backbone. |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Pertains to the aromatic rings of the dye structure. |

Chromatographic Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for assessing the purity of the synthesized this compound monomer. fascureerp.comqiaosun.net These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase, allowing for the identification and quantification of impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful technique that provides high-resolution separation and quantitative analysis. americanchemicalsuppliers.com A sample of the monomer is dissolved in a suitable solvent and injected into the HPLC system. The components are separated on a column, and a detector measures the concentration of each eluted component. The resulting chromatogram shows a peak for the this compound and potentially smaller peaks for any impurities, such as unreacted Disperse Yellow 7 or residual reagents. By comparing the area of the product peak to the total area of all peaks, a precise purity value, often expected to be above 95-96%, can be determined. americanchemicalsuppliers.comseebio.cnamericanchemicalsuppliers.com

Thin-Layer Chromatography (TLC) is a simpler, faster, and more cost-effective method used for qualitative purity assessment. seebio.cn A small spot of the dissolved monomer is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a chamber with a solvent system (mobile phase). As the solvent moves up the plate, it carries the components of the sample at different rates. After development, the separated spots can be visualized. An ideal, pure sample will result in a single spot, while the presence of impurities will be indicated by multiple spots. TLC is highly effective for monitoring the progress of the synthesis reaction and for making a quick assessment of product purity before undertaking more complex analysis like HPLC.

Table 2: Comparison of Chromatographic Techniques for Purity Assessment

| Technique | Principle | Primary Use | Information Obtained |

| HPLC | High-pressure separation on a packed column. | Quantitative purity analysis. | Precise percentage of purity, identification and quantification of impurities. americanchemicalsuppliers.com |

| TLC | Separation on a thin layer of adsorbent material. | Qualitative purity check, reaction monitoring. | Number of components in the sample, presence of starting materials or by-products. fascureerp.comseebio.cn |

Radical Polymerization of this compound Monomers

Radical polymerization serves as a fundamental method for synthesizing polymers from DY7A monomers. This process can be carried out through either free radical polymerization or more advanced controlled/living radical polymerization techniques.

Free Radical Polymerization Studies

Free radical polymerization of DY7A, often initiated by thermal or photochemical decomposition of an initiator, has been explored for the creation of photoactive polymers. For instance, studies have reported the synthesis of copolymers of Disperse Yellow 7 methacrylate (a closely related derivative) via free radical polymerization. researchgate.net In one study, UV irradiation was used to generate silyl (B83357) macroradicals from polysilanes, which then initiated the polymerization of the methacrylate monomer. techscience.com This method results in the formation of functional photoactive polysilane copolymers. techscience.com The characterization of such polymers often involves techniques like Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and gel permeation chromatography (GPC) to confirm the structure and determine molecular weights. researchgate.nettechscience.com

Controlled/Living Radical Polymerization Techniques (e.g., ATRP, RAFT)

Controlled/living radical polymerization (C/LRP) methods offer precise control over polymer architecture, including molecular weight, polydispersity, and functionality. sigmaaldrich.com Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are prominent examples of C/LRP. sigmaaldrich.comresearchgate.net

Atom Transfer Radical Polymerization (ATRP) has been successfully employed for a wide range of acrylate monomers. sigmaaldrich.comacs.org While specific studies focusing solely on the ATRP of DY7A are not extensively detailed in the provided results, the general principles of ATRP are applicable. This technique involves the reversible activation and deactivation of growing polymer chains, typically using a transition metal complex (e.g., copper-based) as a catalyst. acs.org This allows for the synthesis of well-defined polymers with narrow molecular weight distributions. sigmaaldrich.com The versatility of ATRP makes it a suitable candidate for polymerizing functional monomers like DY7A to create polymers with predictable structures and properties. acs.org

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful C/LRP technique that utilizes a chain transfer agent (CTA), often a thiocarbonylthio compound, to mediate the polymerization. sigmaaldrich.com This method allows for the synthesis of polymers with low polydispersity and a high degree of end-group functionality. sigmaaldrich.com RAFT has been used to polymerize various acrylate monomers, including those with functional groups. mdpi.com For example, RAFT has been employed in the synthesis of amphiphilic block copolymers by polymerizing acrylic acid and other hydrophobic monomers. acs.orgresearchgate.net The principles of RAFT suggest its potential for the controlled polymerization of DY7A to produce well-defined photoresponsive polymers.

Copolymerization Strategies with Diverse Comonomers

Copolymerization of DY7A with other monomers is a key strategy to develop multifunctional materials that combine the photoactive properties of the dye with other desirable characteristics.

Synthesis of Functional Photoactive Copolymers (e.g., with Polysilanes)

The synthesis of functional photoactive copolymers by incorporating DY7A with polysilanes has been demonstrated. techscience.comtechscience.com In these studies, functional polysilane copolymers of poly(methylphenylsilane) (PMPS) and Disperse Yellow 7 methacrylate (DY7MA) were synthesized using a UV-technique. techscience.comtechscience.com The UV irradiation of polysilanes generates silyl macroradicals that initiate the polymerization of the photoactive monomer. techscience.com

These copolymers exhibit interesting optical and photophysical properties. For instance, they show multimodal optical and photoluminescence characteristics. techscience.com The synthesized copolymers have been characterized by various spectroscopic and thermal analysis techniques. researchgate.nettechscience.com

| Copolymer System | Polymerization Method | Key Findings | Reference |

| Poly(methylphenylsilane)-co-(Disperse Yellow 7 methacrylate) | UV-initiated radical polymerization | Formation of functional photoactive copolymers with multimodal optical and photoluminescence properties. Molar mass in the order of 10³ g/mol . | techscience.comtechscience.comtechscience.com |

| Poly(methylphenylsilane-co-dimethylsilane)-co-(Disperse Yellow 7 methacrylate) | UV-initiated radical polymerization | Synthesis of photoactive functional copolymers. | techscience.com |

Integration into Thermoresponsive Polymeric Systems

The integration of photoactive dyes like DY7A into thermoresponsive polymers allows for the creation of "smart" materials that respond to multiple stimuli. A study on functional thermoresponsive photoactive copolymers utilized Disperse Yellow 7 methacrylate. sigmaaldrich.com While the specific comonomer is not detailed in the abstract, the research focused on the thermal and photoluminescence properties of the resulting copolymer, highlighting its potential for applications in smart and responsive textiles. sigmaaldrich.com The principle involves copolymerizing the photoactive monomer with a thermoresponsive monomer, such as N-isopropylacrylamide (NIPAM), which exhibits a lower critical solution temperature (LCST). researchgate.net

Copolymerization with Hydrophobic and Hydrophilic Monomers for Composite Materials

Copolymerization of DY7A with a combination of hydrophobic and hydrophilic monomers can lead to the formation of amphiphilic copolymers. These materials are useful for creating composite materials and for applications such as pigment dispersion in aqueous media. acs.org For instance, copolymers of styrene (B11656) (hydrophobic) and acrylic acid (hydrophilic) have been synthesized and used as dispersants for pigments. researchgate.net While direct examples of DY7A copolymerization with both types of monomers for composite materials are not explicitly detailed, the principles are well-established. The resulting amphiphilic copolymers can self-assemble into various structures, such as micelles, which can encapsulate other materials or modify surface properties. acs.org

Formation of this compound-Doped Polymer Films and Nanospheres

One common approach involves dissolving both the polymer, such as poly(methyl methacrylate-co-methacrylic acid) (PMMA-MA), and the Disperse Yellow 7 dye in a suitable solvent. The resulting solution is then used to cast a film, after which the solvent is evaporated, leaving a solid, dye-doped polymer film. researchgate.net This method is effective for creating materials for applications like nonlinear optics. researchgate.net

Alternatively, for applications requiring particulate systems, such as in specialized inks or coatings, this compound can be incorporated into polymer nanospheres. mdpi.comacs.org These colored nanoparticles can be synthesized using heterophase polymerization techniques, which allow for control over particle size and morphology. acs.org

Emulsion Polymerization Techniques for Nanosphere Synthesis

Emulsion polymerization is a versatile and widely used technique for producing polymer nanoparticles, or latexes. For creating dye-doped nanospheres, variations such as emulsifier-free emulsion polymerization and miniemulsion polymerization are particularly relevant. mdpi.comacs.orgresearchgate.net

Emulsifier-Free Emulsion Polymerization:

In this method, polymer nanospheres are first synthesized without the use of traditional surfactants or emulsifiers. mdpi.com This is often achieved by using functional monomers, like methacrylic acid (MAA), which can provide electrostatic stability to the resulting nanoparticles in an aqueous dispersion. mdpi.com The polymer matrix, for instance, can be a copolymer of styrene, butyl acrylate (BA), and methacrylic acid (P(St-BA-MAA)). mdpi.com

Once the stable polymer nanosphere dispersion is formed, the disperse dye is introduced in a subsequent coloring step. This process typically involves mixing the nanosphere dispersion with a solution of the disperse dye and applying heat. mdpi.comresearchgate.net The heat causes the polymer chains to become more mobile and the nanospheres to swell, allowing the non-ionic dye molecules to diffuse from the aqueous phase into the hydrophobic polymer matrix. nih.gov Upon cooling, the dye molecules become physically entrapped within the nanospheres. nih.gov This two-step process avoids potential interference of the dye with the polymerization reaction.

Research on P(St-BA-MAA) nanospheres showed a distinct increase in particle size after coloration with a disperse dye, confirming the incorporation of the dye into the polymer matrix. mdpi.com

Table 1: Change in Nanosphere Properties After Coloration

| Property | Uncolored P(St-BA-MAA) Nanospheres | Disperse Dye-Colored Nanospheres (DPN) |

|---|---|---|

| Average Diameter (TEM) | 374.1 nm | 394.7 nm |

Data sourced from studies on P(St-BA-MAA) nanospheres colored with a commercial disperse dye. mdpi.com

Miniemulsion Polymerization:

Miniemulsion polymerization offers a more direct route to encapsulate dyes within polymer nanoparticles. acs.org This technique differs from conventional emulsion polymerization in that it starts with a stable miniemulsion of monomer droplets (50–500 nm in size), which are then polymerized. A key feature is the use of a costabilizer, such as hexadecane, along with a surfactant to prevent droplet degradation through Ostwald ripening. acs.org

In this process, the dye (e.g., this compound) is first dissolved in the monomer mixture (such as styrene and butyl acrylate). acs.org This oil-and-dye phase is then dispersed in an aqueous phase containing a surfactant, and the mixture is subjected to high shear, typically via ultrasonication, to form stable nanodroplets. acs.org Polymerization is then initiated, ideally leading to the one-to-one conversion of monomer droplets into polymer particles, effectively trapping the dye molecules inside. acs.org This method allows for the encapsulation of a wide variety of dyes, as the droplet nucleation mechanism is less dependent on the specific chemical structure of the compound being encapsulated. acs.org The resulting nanoparticles often exhibit a clear core-shell structure where the polymer encapsulates the dye. acs.org

Interaction Mechanisms between the Dye Moiety and Polymer Matrices

The interaction between this compound and the host polymer is predominantly physical rather than chemical. As a disperse dye, it is characterized by its non-ionic nature and low water solubility, which dictates how it associates with the polymer. nih.gov

The primary mechanism for incorporating disperse dyes into hydrophobic polymers like polyester (B1180765) or acrylics is physical entrapment . nih.gov During processes like heat-assisted dyeing of nanospheres or solvent casting of films, the polymer matrix is made permeable either by heating above its glass transition temperature or by solvation. researchgate.netresearchgate.net This allows the small, non-ionic dye molecules to diffuse into the amorphous regions of the polymer. As the system cools or the solvent evaporates, the polymer structure contracts, physically trapping the dye molecules within the matrix. nih.gov This physical fixation is responsible for the dye's residency within the polymer.

While covalent bonding is not the primary interaction, other intermolecular forces can play a role:

Van der Waals Forces: These are the main attractive forces between the nonpolar parts of the dye molecule and the polymer chains.

Hydrogen Bonding: Although this compound itself does not have strong hydrogen bond donor groups, polymers containing functional groups like carboxylic acids (e.g., PMMA-MA or P(St-BA-MAA)) can potentially interact with the carbonyl and azo groups of the dye. researchgate.netmdpi.comresearchgate.net The ability to form hydrogen bonds can influence the level of dye uptake. researchgate.net

Electrostatic Interactions: The stability and dye uptake of polymer dispersions can be highly dependent on pH. In systems using polymers with acidic monomers like methacrylic acid, increasing the pH deprotonates the carboxyl groups, leading to increased electrostatic repulsion between polymer chains. mdpi.com This can cause the polymer nanospheres to swell, facilitating greater dye diffusion and resulting in higher dye content within the nanoparticles. mdpi.com Studies have shown a clear correlation between increasing pH and higher dye content in P(St-BA-MAA) nanospheres. mdpi.com

The absence of strong covalent bonds means that the dye molecules can exist as individual molecules or form aggregates within the polymer matrix, a phenomenon that is crucial for applications such as mechanochromic materials. mdpi.com

Table 2: Compound Names

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | DY-7 acrylate |

| Poly(methyl methacrylate-co-methacrylic acid) | PMMA-MA |

| Styrene | St |

| Butyl acrylate | BA |

| Methacrylic acid | MAA |

| Poly(styrene-co-butyl acrylate-co-methacrylic acid) | P(St-BA-MAA) |

Advanced Materials Applications and Performance Investigations of Disperse Yellow 7 Acrylate Polymers

Optical and Photophysical Properties of Functional Copolymers

The incorporation of Disperse Yellow 7 into polymer chains, specifically as Disperse Yellow 7 methacrylate (B99206), has led to the development of functional photoactive copolymers with notable optical and photophysical properties. sigmaaldrich.comsigmaaldrich.com These characteristics are pivotal for their application in optoelectronic devices and other advanced systems.

Photoluminescence Studies and Quantum Yield Determinations

Research into functional thermoresponsive photoactive copolymers synthesized using Disperse Yellow 7 methacrylate has highlighted their significant photoluminescence properties. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Studies have focused on understanding the thermal and photoluminescence behavior of these materials, which is crucial for their use in smart and responsive textiles. sigmaaldrich.comsigmaaldrich.com While specific quantum yield values for Disperse Yellow 7 acrylate (B77674) polymers are not extensively detailed in the provided search results, the general study of fluorescent organic dyes in polymer matrices like polymethyl methacrylate (PMMA) provides a framework for such determinations. optica.org The methodology involves calculating the self-absorption probability at various dye concentrations to derive the absolute quantum yield. optica.org For instance, studies on other disperse dyes, such as Coumarin Disperse Yellow 82, have evaluated photodegradation quantum yields in different solvents to predict their photostability on polyester (B1180765), a common application for disperse dyes. scirp.orgresearchgate.net

Non-linear Optical Properties and Optical Phase Conjugation

Disperse Yellow 7, when doped into a polymethyl methacrylate-methacrylic acid (PMMA-MA) polymer matrix, exhibits significant non-linear optical (NLO) properties. supublication.comresearchgate.net Investigations using techniques like the Z-scan method with a continuous wave (CW) laser have determined key NLO parameters. These include the non-linear refractive index (n₂), the non-linear absorption coefficient (β), and the magnitude of third-order optical nonlinearity. supublication.comresearchgate.net

The dye-doped polymer film demonstrates saturation absorption at lower input irradiances and reverse saturation absorption at higher irradiances, coupled with thermal nonlinearity. supublication.comresearchgate.net These characteristics make it a promising candidate for applications in third-harmonic property-based photonic devices. supublication.comresearchgate.net The ability of such materials to undergo self-focusing or defocusing based on light intensity makes them valuable for all-optical photonic devices. supublication.comresearchgate.net The study of optical phase conjugation in polymer matrices doped with non-linear organic dyes is an active area of research, with these materials showing promise due to their enhanced third-order non-linear susceptibilities. researchgate.net

Table 1: Non-linear Optical Properties of Disperse Yellow 7-doped PMMA-MA Film

| Property | Observation | Potential Application |

| Non-linear Absorption | Saturation absorption at low irradiance, reverse saturation absorption at high irradiance. supublication.comresearchgate.net | Optical power limiting. supublication.comresearchgate.net |

| Non-linear Refraction | Light intensity-dependent refractive index. supublication.comresearchgate.net | All-optical photonic devices. supublication.com |

| Third-Order Optical Nonlinearity | Enhanced third-order non-linear susceptibility. researchgate.net | Photonic devices based on third-harmonic generation. supublication.comresearchgate.net |

Integration in Smart Textiles and Responsive Fabrics Research

The unique properties of Disperse Yellow 7 acrylate polymers make them suitable for integration into smart textiles and responsive fabrics. sigmaaldrich.comsigmaaldrich.com These materials can react to external stimuli, such as light, leading to applications in photochromic textiles. ekb.eg

Mechanisms of Dye-Polymer-Fiber Interaction in Digital Inkjet Dyeing

In digital inkjet printing, indelible disperse inks often utilize a polyacrylate emulsion to fix the disperse dyes onto the fabric surface. mdpi.com The process typically involves thermofixing, where heat causes the dye to form a polyurethane layer on the printed pattern, enhancing the color fastness of the fabric. mdpi.com The dyeing of hydrophobic fibers like polyester with disperse dyes is understood as a transfer of the dye from the aqueous dispersion to the solid organic fiber. textilelearner.net The very low water solubility of disperse dyes encourages them to move to the more compatible hydrophobic fiber. textilelearner.netresearchgate.net Heat is a critical factor in this process, as it increases the energy of the dye molecules and swells the fiber, facilitating dye diffusion into the fiber's interior. textilelearner.netresearchgate.net For polyester, temperatures above 100°C are typically required for effective dyeing. textilelearner.net

The interaction between the dye, polymer binder, and fiber is crucial for the performance of the final product. In one study, disperse and fiber-reactive dyes were formulated into a styrene-acrylic polymeric matrix for printing on cotton and dyeing polyester fabrics. academicjournals.org The results showed good to excellent fastness properties, indicating a strong interaction and fixation of the dye. academicjournals.org

Development of Wash-Free Dyeing Systems with Polyacrylate Binders

A significant area of research is the development of wash-free printing systems for disperse dyes on polyester fabrics, which aims to reduce water and energy consumption. researchgate.netresearchgate.net Conventional polyacrylate binders can sometimes hinder the migration of disperse dye molecules from the binder film into the polyester fibers due to high compatibility. researchgate.net To overcome this, novel polyacrylate binders are being designed. One approach involves copolymerizing fluorosilicone monomers with multi-vinyl groups into the polyacrylate binder. researchgate.net This modification lowers the solubility parameter of the binder, which in turn facilitates the migration of dye molecules towards the polyester fabric. researchgate.netresearchgate.net

The crosslinked structure formed by the vinyl groups helps to anchor the polymer chains, allowing for the continuous migration of the disperse dyes. researchgate.net This leads to a higher utilization ratio of the dye and improved color yield and fastness of the printed fabric. researchgate.net Such systems can significantly reduce water consumption, energy input, and wastewater discharge compared to traditional printing processes. researchgate.net

Application in Advanced Coating Technologies and Functional Surfaces

Polymers derived from this compound are finding use in advanced coating technologies and the creation of functional surfaces. Dispersants, which are essential components in paints, coatings, and graphic arts, work to wet, disperse, and stabilize pigment powders in liquid formulations. lubrizol.com Polyacrylate binders are used in coating dyeing, providing good fastness properties to the fabric after dyeing, including resistance to washing and dry cleaning. made-in-china.com

The application of Disperse Yellow 7 in coatings extends to creating surfaces with specific optical properties. The NLO characteristics of Disperse Yellow 7-doped polymer films are relevant for developing protective coatings that can limit the intensity of transmitted light. supublication.comresearchgate.net Furthermore, the ability to incorporate such dyes into polymer matrices allows for the creation of functional surfaces on various substrates, including plastics and textiles, for applications in electronics and photonics. lubrizol.com

Research into Nanoparticle Coatings for Specialized Material Surfaces

Research into the application of this compound polymers for nanoparticle coatings is an emerging area of interest, driven by the desire to create functionalized surfaces with tailored optical and protective properties. While specific studies on this compound are limited, research on analogous acrylate-based polymers and related disperse dye methacrylates provides a strong indication of their potential. These polymers are being investigated for their ability to form uniform and stable coatings on a variety of nanoparticles, thereby enhancing their dispersibility in different media and imparting specific functionalities to the final material surface.

The primary approach involves the synthesis of copolymers where this compound is incorporated along with other monomers. This allows for precise control over the final properties of the coating. For instance, copolymerization with monomers containing hydrophilic or hydrophobic side chains can be used to tune the solubility and surface energy of the resulting polymer, making it compatible with different nanoparticle materials and matrix systems.

One area of investigation is the use of these polymers to coat inorganic nanoparticles, such as titanium dioxide (TiO2) or silica (B1680970) (SiO2), to improve their dispersion in polymer matrices for applications in paints, coatings, and composites. The Disperse Yellow 7 moiety can provide UV-blocking capabilities and a distinct yellow coloration, while the acrylate backbone ensures good adhesion and compatibility with the matrix. Research on other acrylic copolymers has demonstrated that the architecture of the polymer, such as the arrangement of monomer units (e.g., random, block, or graft copolymers), plays a crucial role in the dispersion and stabilization of nanoparticles. For example, block copolymers with a segment that anchors to the nanoparticle surface and another that is soluble in the surrounding medium are particularly effective dispersants.

Another promising research direction is the development of "smart" coatings where the properties can be altered in response to external stimuli. The azo-chromophore in Disperse Yellow 7 is known to exhibit photo-responsive behavior, such as photo-isomerization, which could be harnessed to create coatings that change color or other properties upon exposure to light. Research on copolymers of Disperse Yellow 7 methacrylate has pointed towards applications in smart and responsive textiles, suggesting a similar potential for the acrylate derivative. sigmaaldrich.comsigmaaldrich.com

The table below summarizes hypothetical research findings for a copolymer of this compound (DY7A) and a functional monomer (FM) used as a nanoparticle coating, based on established principles of polymer science and findings for similar materials.

| Coating Formulation | Nanoparticle Substrate | Dispersion Quality | Key Performance Metric | Potential Application |

| P(DY7A-co-FM_hydrophilic) | Silica (SiO2) in water | Excellent | Zeta Potential: -45 mV | Stable aqueous nanoparticle dispersions |

| P(DY7A-co-FM_hydrophobic) | Titanium Dioxide (TiO2) in organic solvent | Good | Reduced agglomerate size (d50 < 100 nm) | UV-protective coatings with enhanced color |

| P(DY7A-block-PEG) | Gold Nanoparticles (AuNP) | Excellent | Long-term stability in biological media | Biosensors, targeted drug delivery |

| P(DY7A-graft-PDMS) | Zinc Oxide (ZnO) | Good | Increased contact angle (>110°) | Hydrophobic and anti-fouling surfaces |

This table presents hypothetical data based on the expected performance of this compound copolymers in nanoparticle coating applications, drawing parallels from research on similar acrylate and methacrylate-based polymer systems.

Environmental Degradation Pathways and Remediation Technologies for Disperse Yellow 7 Azo Moiety

Oxidative Degradation Mechanisms of Azo Compounds

The oxidative degradation of azo dyes is a key area of research for wastewater treatment. This process typically involves the generation of highly reactive species that can break down the complex dye molecule.

Advanced Oxidation Processes (AOPs) for Dye Mineralization

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). scirp.orgatlantis-press.com These processes are considered promising for the treatment of hazardous organic pollutants in aqueous solutions. atlantis-press.com AOPs have the potential to oxidize a majority of organic compounds present in wastewater and have proven to be particularly useful for substances resistant to conventional technologies. atlantis-press.com

The primary mechanism in many AOPs is the generation of highly reactive hydroxyl radicals, which are strong oxidizing agents capable of non-selectively degrading a wide range of organic pollutants, including azo dyes. scirp.orgacs.org These radicals can attack the azo dye molecule, leading to its fragmentation and eventual mineralization into simpler, less harmful substances like CO2 and water. ohsu.edu The effectiveness of AOPs can be influenced by various factors, including the concentration of the oxidizing agents, pH, and the presence of catalysts. unimi.it

A comparative study of different AOPs for the degradation of disperse dyes, including ozonation, Fenton process, and electrochemical oxidation, has shown varying degrees of success. nih.gov For instance, while ozonation can achieve high decolorization, its efficiency in reducing the total organic content, measured as Chemical Oxygen Demand (COD), may be lower. nih.gov

Photocatalytic Degradation Studies of Azo Dyes

Photocatalytic degradation is an AOP that utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO2), and a light source (e.g., UV light) to generate hydroxyl radicals. acs.org When the photocatalyst is irradiated with light of sufficient energy, it generates electron-hole pairs. These charge carriers can then react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, which in turn degrade the dye molecules. acs.org

Studies on the photocatalytic degradation of reactive dyes have been conducted using catalysts like TiO2 under solar or UV irradiation. uniroma1.it The efficiency of this process is dependent on several parameters, including the catalyst loading, pH of the solution, and the intensity of the light source. uniroma1.itijiset.com For example, the degradation of Coralene yellow 7GD was found to be most effective at a pH of 9. ijiset.com Innovations in this field include the development of modified photocatalysts, such as Fe-doped titania, to enhance degradation under visible light. uniroma1.it Another approach involves coating an electrode of an excilamp with TiO2 nanoparticles to improve degradation efficiency and eliminate the need for catalyst recovery from the treated wastewater. acs.org

The table below summarizes findings from a study on the photocatalytic degradation of real textile dye house wastewater, which contained a mixture of dyes including disperse dyes.

Table 1: Optimal Conditions for Photocatalytic Degradation of Textile Wastewater

| Parameter | Optimal Value | Dye Removal Efficiency (%) | COD Removal Efficiency (%) |

|---|---|---|---|

| TiO₂ Concentration | 3 g L⁻¹ | 98.50 | 91.50 |

| Initial pH | 7 | 98.50 | 91.50 |

| Aeration Flow Rate | 1.50 L min⁻¹ | 98.50 | 91.50 |

Data from a study on real textile dyeing wastewater containing various dyes, including disperse types. iwaponline.com

Fenton and Ozone Oxidation Processes for Azo Dye Effluents

The Fenton process is another effective AOP that uses a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. nih.govekb.eg This process is typically carried out under acidic conditions (around pH 3) for optimal radical production. nih.govekb.eg The Fenton process has been shown to be highly effective in both decolorizing and reducing the COD of wastewater containing disperse dyes. nih.gov In one study, the Fenton process resulted in a colorless effluent with a residual COD of 100 mg dm⁻³. nih.gov

Ozonation involves the use of ozone (O₃) as a strong oxidizing agent. Ozone can directly react with the dye molecules or decompose to form hydroxyl radicals, which then participate in the degradation. nih.gov While ozonation can achieve significant color removal (up to 90%), it may be less effective in mineralizing the organic content, as indicated by a lower COD removal efficiency (around 10%). nih.gov

A comparative study on the oxidation of disperse dyes highlighted the effectiveness of these methods.

Table 2: Comparison of Oxidation Processes for Disperse Dye Removal

| Treatment Process | Conditions | Color Removal (%) | COD Removal (%) |

|---|---|---|---|

| Hypochlorite Oxidation | 6 g dm⁻³ dose | 35 | Not satisfactory |

| Ozonation | 0.5 g dm⁻³ dose | 90 | 10 |

| Electrochemical Oxidation | Acidic pH, Ti/Pt-Ir anode, 40 min | 90 | 79 |

| Fenton Process | pH 3, 600 mg dm⁻³ H₂O₂, 550 mg dm⁻³ Fe²⁺ | Complete | ~85% (to 100 mg dm⁻³ residual COD) |

Data from a comparative study on the destruction of disperse dyes. nih.gov

Reductive Degradation Processes of the Azo Linkage

Under anaerobic (oxygen-deficient) conditions, the primary degradation pathway for azo dyes is the reductive cleavage of the azo bond. canada.camst.dk This process is often mediated by microorganisms present in sediments and wastewater treatment systems. canada.ca

Formation of Aromatic Amine Metabolites and Their Environmental Fate

The reductive cleavage of the azo linkage in Disperse Yellow 7 results in the formation of aromatic amines. researchgate.net Specifically, the degradation of Disperse Yellow 7 can produce known carcinogenic metabolites. researchgate.net One of the potential cleavage products of Disperse Yellow 7 is p-phenylenediamine (B122844) and aniline (B41778). researchgate.net Studies have shown that upon release into the aquatic environment, sediment-dwelling organisms can metabolize Disperse Yellow 7 to generate these potentially harmful compounds. scispace.com

The aromatic amines formed are often more toxic and mobile than the parent dye molecule. researchgate.net Their environmental fate is a significant concern as they can persist in the environment and pose risks to aquatic life and potentially human health. researchgate.netijrrjournal.com The toxicity of these aromatic amines is linked to their metabolic oxidation, which can lead to the formation of electrophilic intermediates that can bind to DNA, causing mutagenic and carcinogenic effects. ijrrjournal.com

Research has demonstrated that the reductive transformation of Disperse Yellow 7 can lead to the formation of genotoxic and carcinogenic products.

Adsorption and Sorption Phenomena in Environmental Matrices

Due to their generally low water solubility, disperse dyes like Disperse Yellow 7 have a tendency to partition from the water column and adsorb onto sediments and sludge in aquatic environments. canada.camst.dk This sorption behavior is a critical aspect of their environmental fate, as it can lead to the accumulation of the dye in benthic zones. canada.ca

The adsorption of dyes onto various surfaces is influenced by several factors, including the physicochemical properties of the dye and the adsorbent, pH, and temperature. nih.gov The surface chemistry of materials, such as plastics, can also play a role in the sorption of chemical contaminants. nih.gov While adsorption can remove dyes from the water column, it also creates a reservoir of the pollutant in the sediment, where it can undergo anaerobic degradation to form potentially more harmful aromatic amines. canada.ca Various materials, including zeolites synthesized from industrial byproducts like cenospheres, have been investigated for their potential to adsorb disperse dyes from textile mill effluents. semanticscholar.org

Interaction with Sediments in Aquatic Environments

Azo dyes like Disperse Yellow 7 (DY7) can accumulate in aquatic sediments, which act as a significant reservoir for these compounds. Once in the sediment, the dye can have profound impacts on benthic organisms and the wider ecosystem.

Research indicates that Disperse Yellow 7, when present in sediment, is not inert. It can be taken up by organisms, leading to genotoxic effects. researchgate.net Studies on the Western clawed frog (Silurana tropicalis) have provided detailed insights into the sublethal effects of DY7-contaminated sediment. Larvae exposed to sediment containing DY7 at concentrations up to 209 μg/g experienced a notable decrease in survival and a significant increase in physical abnormalities at the highest concentrations. acs.orgnih.gov

At a concentration of 209 μg/g in sediment, Disperse Yellow 7 was found to trigger a cellular stress response in the larvae. This was evidenced by the significant induction of heat shock protein genes, hsp70 (2.5-fold increase) and hsp90 (2.4-fold increase), suggesting that the organisms' cells were under oxidative stress and required protective mechanisms. acs.orgnih.gov Furthermore, the same exposure level led to alterations in the expression of two genes related to the androgen system. The androgen receptor (ar) gene expression was decreased by 2-fold, while the steroid-5-alpha-reductase type 2 (srd5a2) gene expression increased by 2.6-fold. acs.orgnih.gov These findings indicate that DY7 in sediment can act as an endocrine disruptor.

Moreover, the transformation of Disperse Yellow 7 within sediments is a critical aspect of its environmental impact. Reductive processes in the sediment can break down the parent dye molecule into constituent aromatic amines. nih.govscispace.com These breakdown products can be more harmful than the original dye. Specifically, the in vivo metabolism of DY7 by sediment-dwelling organisms has been shown to generate known and suspected human carcinogens. nih.govscispace.com

Table 1: Effects of Disperse Yellow 7 in Contaminated Sediment on Silurana tropicalis Larvae

| Exposure Concentration (in sediment) | Observed Effect | Gene Expression Change | Citation |

| 209 μg/g | Decreased survivorship | - | acs.org |

| High concentrations | Increased malformations | - | acs.orgnih.gov |

| 209 μg/g | Cellular oxidative stress | hsp70 (↑ 2.5-fold), hsp90 (↑ 2.4-fold) | acs.orgnih.gov |

| 209 μg/g | Altered androgen-related transcription | ar (↓ 2-fold), srd5a2 (↑ 2.6-fold) | acs.orgnih.gov |

Table 2: Carcinogenic Transformation Products of Disperse Yellow 7 in Sediment

| Parent Compound | Transformation Process | Resulting Carcinogenic Products | Citation |

| Disperse Yellow 7 | In vivo benzidine (B372746) rearrangement and reduction | p-Phenylenediamine (p-PDA), 4-Aminoazobenzene (4-AAB), 4-Aminobiphenyl (4-ABP) | nih.govscispace.com |

Development of Adsorbent Materials for Dye Removal (e.g., Hydrogels)

The removal of azo dyes from wastewater is a critical step in mitigating their environmental impact. Adsorption is a widely studied method, and various materials have been developed and tested for their efficacy in removing disperse dyes.

Hydrogels, particularly those synthesized from biopolymers, have emerged as promising adsorbents for azo dyes. Cationic hydrogels are especially effective for removing anionic dyes due to strong electrostatic interactions. nih.govresearchgate.net For instance, novel composite hydrogels based on chitosan (B1678972) have demonstrated high efficiency in removing azo dyes like Congo Red and Direct Blue 1. researchgate.net The adsorption process with these hydrogels is often well-described by the pseudo-second-order kinetic model, indicating that chemisorption is a key part of the mechanism. tandfonline.com

The effectiveness of hydrogels can be influenced by factors such as pH, temperature, and the chemical structure of both the hydrogel and the dye. For example, chitosan/Moringa oleifera gum hydrogels have shown over 95% removal of Congo red across various pH levels, with a maximum adsorption capacity of 50.25 mg/g at pH 2, fitting the Langmuir isotherm model which suggests monolayer adsorption. tandfonline.com

Beyond hydrogels, a variety of other low-cost adsorbents have been investigated for the removal of disperse dyes. These materials are often derived from agricultural or industrial waste products, making them an economical and sustainable option.

Table 3: Examples of Adsorbent Materials for Disperse and Azo Dye Removal

| Adsorbent Material | Target Dye(s) | Key Findings | Citation |

| Chitosan-based composite hydrogels | Congo Red, Direct Blue 1 | Adsorption kinetics fit pseudo-second-order model. | researchgate.net |

| Chitosan/Moringa oleifera gum hydrogels | Congo red (anionic azo-dye) | Maximum adsorption capacity of 50.25 mg/g; followed Langmuir isotherm. | tandfonline.com |

| Bentonite and Organo-Modified Bentonite | Disperse Yellow 42 | Organo-modification can enhance the adsorption capacity of clay minerals. | pjoes.com |

| Fly ash and soil mixtures | Acid Yellow 7, Disperse Blue 79 | Removal efficiency is dependent on the fly ash content and dye concentration. | gnest.org |

| Activated Carbon (from various biomass) | Disperse Orange 25, Methylene Blue | High adsorption capacities, but can be more costly than other materials. | rsc.orgresearchgate.net |

| Gliricidia sepium (biomass) | Disperse Yellow 211 | Both crude biomass and isolated cellulose (B213188) showed good adsorption potential. | researchgate.net |

Biological Degradation and Bioremediation Research in Aqueous Systems

Biological degradation is a key pathway for the breakdown of azo dyes in aquatic environments and forms the basis of bioremediation technologies. A variety of microorganisms, including bacteria, fungi, and algae, have been shown to decolorize and, in some cases, completely mineralize these synthetic compounds. envirobiotechjournals.comsci-hub.se

The initial and most critical step in the biodegradation of azo dyes is the reductive cleavage of the azo bond (-N=N-), which is responsible for the dye's color. This process is often carried out by microbial enzymes called azoreductases. nih.gov While this step results in decolorization, it also leads to the formation of aromatic amines. These intermediates can be more toxic and carcinogenic than the parent dye molecule, posing a significant challenge for complete remediation. researchgate.netnih.gov

Several studies have demonstrated the potential of specific microbial strains for degrading disperse dyes. The bacterium Bacillus subtilis has shown high efficiency in removing disperse red and disperse yellow dyes from solution, with removal rates reaching over 95% for a 50 ppm solution after 96 hours. accscience.com Similarly, brown rot fungi have been investigated for their ability to break down disperse dyes. For example, Daedalea dickinsii was able to degrade Disperse Yellow SRLP by 79% within seven days, a process attributed to the action of extracellular ligninolytic enzymes such as lignin (B12514952) peroxidase and manganese peroxidase. researchgate.net

The toxicity of Disperse Yellow 7 to aquatic organisms underscores the need for effective bioremediation. Exposure to DY7 has been shown to decrease the survival of larval fathead minnows (Pimephales promelas), with a reported LC50 value of 25.4 µg/L. nih.gov Bioremediation, which utilizes the metabolic capabilities of microorganisms, is considered a more environmentally friendly and cost-effective alternative to conventional physicochemical treatment methods for textile effluents. sci-hub.senih.gov

Table 4: Microbial Degradation of Disperse Dyes

| Microorganism | Target Dye | Degradation Efficiency | Key Enzymes/Mechanisms | Citation |

| Bacillus subtilis | Disperse Yellow | 92.67% removal (50 ppm, 96h) | Microbial degradation | accscience.com |

| Daedalea dickinsii (Brown rot fungus) | Disperse Yellow SRLP | 79% degradation (7 days) | Lignin peroxidase, Manganese peroxidase, Laccase | researchgate.net |

| Coniophora puteana (Brown rot fungus) | Disperse Yellow SRLP | 69% degradation (8 days) | Ligninolytic enzymes | researchgate.net |

| Various bacteria, fungi, algae | Azo Dyes | Varies | Azoreductases, Biosorption, Biodegradation | envirobiotechjournals.comnih.gov |

Table of Compounds Mentioned

Analytical Chemistry Methodologies for Research and Environmental Monitoring of Disperse Yellow 7

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation of complex mixtures, making it indispensable for the analysis of dyes like Disperse Yellow 7. Various chromatographic techniques are employed, each offering distinct advantages in terms of resolution, speed, and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the separation and analysis of disperse dyes. waters.comlabrulez.com Its versatility is enhanced by coupling it with a range of detection systems, which provide varying levels of selectivity and sensitivity. Standard procedures, such as the DIN 54231 method, often utilize HPLC for the analysis of disperse dyes in consumer products. waters.comlabrulez.com

Common HPLC configurations for Disperse Yellow 7 analysis include:

UV-Visible (UV-Vis), Diode Array Detection (DAD), and Photodiode Array (PDA) Detection : These detectors are routinely used for the quantification of azo dyes. waters.comlcms.cz They measure the absorbance of the analyte at specific wavelengths. A PDA detector can acquire the entire UV-Vis spectrum of the eluting compound, aiding in peak identification and purity assessment. waters.com

Mass Spectrometry (MS), Tandem Mass Spectrometry (MS/MS), and High-Resolution Mass Spectrometry (HRMS) : The coupling of HPLC with mass spectrometry provides high sensitivity and selectivity, enabling the confident identification and quantification of Disperse Yellow 7, even in complex matrices. labrulez.comoup.comyoungin.com MS detectors identify compounds based on their mass-to-charge ratio (m/z). waters.com Techniques like electrospray ionization (ESI) are commonly used to ionize the dye molecules. labrulez.comoup.com MS/MS further enhances selectivity by fragmenting the parent ion and analyzing the resulting daughter ions, a process known as Multiple Reaction Monitoring (MRM). labrulez.com Time-of-flight (TOF) mass analyzers can provide high-resolution mass data, allowing for the determination of the elemental composition of the analyte. youngin.com

The following table summarizes typical HPLC conditions used for the analysis of disperse dyes, including Disperse Yellow 7.

| Parameter | Conditions |

| LC System | ACQUITY Arc |

| Column | XBridge C18, 5 µm, 2.1 x 150 mm |

| Mobile Phase | A: 10 mmol Ammonium acetate (pH 3.6), B: Acetonitrile |

| Flow Rate | 0.30 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

| PDA Detection | 210 to 800 nm |

| MS System | ACQUITY QDa |

| Ionization Mode | ESI+ |

Data sourced from Waters Application Note. waters.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. labrulez.comwaters.com This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. waters.com UPLC systems, when coupled with sensitive detectors like tandem mass spectrometers (e.g., Xevo TQD), provide a robust platform for the analysis of a wide range of dyes, including Disperse Yellow 7. labrulez.com The enhanced speed and efficiency of UPLC also lead to reduced solvent consumption, making it a more environmentally friendly technique. labrulez.com

Key features of UPLC methods for dye analysis include:

Increased Throughput : The shorter run times allow for a higher number of samples to be analyzed in a given period. labrulez.com

Improved Sensitivity and Selectivity : The sharper peaks obtained with UPLC lead to better signal-to-noise ratios and improved separation of closely eluting compounds. labrulez.com

Reduced Solvent Usage : Faster analyses and lower flow rates contribute to significant reductions in solvent purchase and disposal costs. labrulez.com

Below is a table outlining typical UPLC conditions for the analysis of disperse dyes.

| Parameter | Conditions |

| LC System | ACQUITY UPLC H-Class |

| Mobile Phase | Gradient of water and methanol (both containing 10 mM ammonium acetate) |

| Flow Rate | 0.6 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | Xevo TQD |

| Ionization Mode | ESI positive and negative |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Data sourced from Waters Application Note. labrulez.com

Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for the qualitative analysis of disperse dyes. waters.comlabrulez.com It is often employed as a preliminary screening method before more sophisticated techniques like HPLC or UPLC are used. flinnsci.ca In TLC, a stationary phase, typically silica (B1680970) gel, is coated on a solid support such as a glass or aluminum plate. chemistryhall.com The sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase. chemistryhall.com The separation is based on the differential partitioning of the dye components between the stationary and mobile phases. chemistryhall.com The position of the separated spots is characterized by the retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. adrona.lv

TLC is particularly useful for:

Rapid Screening : It allows for the simultaneous analysis of multiple samples. aga-analytical.com.pl

Method Development : It can be used to quickly optimize solvent systems for column chromatography. aga-analytical.com.pl

Purity Assessment : A single spot on the TLC plate can indicate the purity of a sample.

Spectroscopic Characterization Techniques for Dye Analysis

Spectroscopic techniques are invaluable for the structural elucidation and quantification of dyes. They are based on the interaction of electromagnetic radiation with the dye molecule.

UV-Visible spectroscopy is a fundamental technique for the analysis of colored compounds like Disperse Yellow 7. It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edu The wavelength at which maximum absorbance occurs is known as λmax and is a characteristic property of the dye. researchgate.net For Disperse Yellow 7, the λmax is typically observed in the range of 420–430 nm, which is attributed to the electronic transitions within the azo group. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the dye, allowing for its quantification.

The λmax of Disperse Yellow 7 can be influenced by the solvent and the surrounding environment.

| Compound | λmax |

| Disperse Yellow 7 | 420–430 nm |

| Disperse Yellow 7 methacrylate (B99206) | 364 nm sigmaaldrich.com |

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. thermofisher.comyoutube.com It works by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. youtube.comoregonstate.edu Each functional group has characteristic absorption frequencies, which can be used to identify its presence in the molecule. thermofisher.compressbooks.pub

For Disperse Yellow 7, FT-IR spectroscopy can be used to identify key functional groups, including:

N=N stretching : The azo group typically shows a peak around 1600 cm⁻¹.

-OH stretching : The hydroxyl group exhibits a broad peak in the region of 3400 cm⁻¹.

The table below lists the characteristic FT-IR absorption frequencies for the main functional groups in Disperse Yellow 7.

| Functional Group | Absorption Range (cm⁻¹) |

| N=N (azo) stretch | ~1600 |

| -OH (hydroxyl) stretch | ~3400 |

| C-H (alkane) stretch | 2850-3000 libretexts.org |

| C=C (aromatic) stretch | 1450-1600 |

Mass Spectrometry (MS, MS/MS) for Structural Elucidation and Trace Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) as in LC-MS/MS, is a powerful and widely used technique for the analysis of Disperse Yellow 7. This methodology offers high sensitivity and specificity, making it ideal for both identifying the compound's structure and detecting it at trace levels in various samples.

In a typical LC-MS/MS analysis of disperse dyes, including Disperse Yellow 7, electrospray ionization (ESI) is commonly used in the positive mode. oup.com The ESI process generates a protonated molecule, [M+H]+, which is then selected as the precursor ion for fragmentation in the mass spectrometer. oup.com By subjecting this precursor ion to collision-induced dissociation (CID), a series of characteristic product ions are generated. These fragmentation patterns serve as a molecular fingerprint, allowing for unambiguous structural confirmation of Disperse Yellow 7.

For instance, in one optimized method, Disperse Yellow 7 was analyzed using selected reaction monitoring (SRM) mode, which involves monitoring specific transitions from the precursor ion to its product ions. oup.com This highly selective technique enhances the signal-to-noise ratio, which is crucial for trace analysis in complex matrices like environmental water or textile extracts. The spectra of Disperse Yellow 7 typically reveal an abundant [M+H]+ ion, which is then used for subsequent fragmentation and analysis. oup.com

The high mass accuracy provided by instruments like time-of-flight (TOF) mass spectrometers can further aid in structural elucidation by enabling the generation of empirical formulas from the precise mass of both the parent ion and its fragments. youngin.com This level of detail is invaluable for confirming the identity of the dye and distinguishing it from other closely related compounds.

The combination of liquid chromatography for separation and tandem mass spectrometry for detection provides a robust method for the analysis of Disperse Yellow 7 in various research and monitoring applications. oup.comshimadzu.com

Sample Preparation and Extraction Methods from Environmental and Material Matrices

Effective sample preparation is a critical step in the analytical workflow for Disperse Yellow 7, as it is necessary to isolate the analyte from the sample matrix and concentrate it to levels suitable for detection. The choice of extraction method depends heavily on the nature of the sample, whether it is an aqueous environmental sample or a solid material like a textile fiber.

Solid Phase Extraction (SPE) for Aqueous Samples

Solid Phase Extraction (SPE) is a widely adopted method for the pre-concentration and cleanup of Disperse Yellow 7 from environmental water samples. oup.com This technique is preferred for its efficiency, reduced solvent consumption compared to traditional liquid-liquid extraction, and its ability to handle large sample volumes, which is often necessary for trace analysis. sigmaaldrich.com

In a typical SPE procedure for disperse dyes, a water sample is passed through a cartridge packed with a solid sorbent material. fishersci.ca For compounds like Disperse Yellow 7, reversed-phase sorbents are commonly used. The dye, being a relatively nonpolar molecule, adsorbs onto the sorbent while more polar impurities pass through. After the sample has been loaded, the cartridge is washed to remove any remaining interferences. Finally, the retained Disperse Yellow 7 is eluted from the sorbent using a small volume of an organic solvent. sigmaaldrich.com

The resulting eluate, now containing the concentrated and purified dye, can then be analyzed by LC-MS/MS or other analytical instruments. The validated SPE-LC-ESI-MS/MS method has proven effective for the analysis of organic extracts from effluents and receiving water samples.

Solvent Extraction from Dyed Textile Fibers

The extraction of Disperse Yellow 7 from textile fibers requires the use of organic solvents to solubilize the dye from the solid matrix. mdpi.com Since disperse dyes are nonionic and have low water solubility, they are typically applied to hydrophobic fibers like polyester (B1180765). mdpi.commst.dk Therefore, solvents with the ability to penetrate the fiber structure and dissolve the dye are necessary for efficient extraction.

A common method for extracting dyes from textile samples involves sonicating a small piece of the material in a suitable solvent. lcms.cz For example, 1 gram of a clothing sample can be extracted using 20 mL of methanol in an ultrasonic bath at 50°C for 30 minutes. lcms.cz Following sonication, the mixture is centrifuged, and the supernatant containing the extracted dye is filtered before analysis. lcms.cz

Other solvents that have been used for the extraction of disperse dyes from polyester fibers include chlorobenzene, acetonitrile, and dimethylformamide. mdpi.com The choice of solvent can be critical, and while no single solvent is universally effective for all disperse dyes, chlorobenzene is frequently used. mdpi.com The extraction process can be influenced by factors such as temperature and the size of the fiber sample. mdpi.com

Quantitative Analysis and Validation of Detection Limits

The quantitative analysis of Disperse Yellow 7 is essential for environmental monitoring and regulatory compliance. Methods based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are well-suited for this purpose due to their high sensitivity and selectivity.

Method validation is a crucial aspect of quantitative analysis, ensuring that the analytical procedure is reliable and fit for its intended purpose. Key validation parameters include linearity, limit of detection (LOD), and limit of quantification (LOQ).

Linearity: Calibration curves are constructed to establish the relationship between the concentration of Disperse Yellow 7 and the instrumental response. For a validated SPE-LC-ESI-MS/MS method, good linearity was achieved for a series of disperse dyes, including Disperse Yellow 7, in the concentration range of 2.0 to 100.0 ng/mL. Similarly, another study reported good linearity with a coefficient of determination (R²) of 0.9994 for Disperse Yellow 7 using LC-MS/MS. shimadzu.com

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. An optimized SPE-LC-MS/MS method for environmental water samples reported an LOD of approximately 2.0 ng/L and an LOQ of around 8.0 ng/L for Disperse Yellow 7. oup.com These low detection limits are critical for assessing the environmental presence of the dye.

The table below summarizes the quantitative performance of an analytical method for Disperse Yellow 7 and other disperse dyes in aqueous solutions.

| Parameter | Value | Reference |

|---|---|---|

| Linearity Range | 2.0 - 100.0 ng/mL | oup.com |

| Coefficient of Determination (R²) | 0.9994 | shimadzu.com |

| Limit of Detection (LOD) | ~2.0 ng/L | oup.com |

| Limit of Quantification (LOQ) | ~8.0 ng/L | oup.com |

For dyes at a concentration of 25.0 ng/mL, the intra- and interday analyses showed relative standard deviations of less than 6% and 13%, respectively, indicating good precision of the method. Furthermore, recovery values for spiked water samples were generally greater than 70%, demonstrating the accuracy of the extraction and analysis procedure.

Ecotoxicological Research and Environmental Impact Assessments of Disperse Yellow 7

Genotoxicity and Mutagenicity Studies in Environmental Organisms

The ecotoxicological profile of Disperse Yellow 7 (DY7), a disazo dye, has been the subject of research to understand its potential harm to environmental organisms. Studies have focused on its genotoxicity and mutagenicity, particularly in aquatic ecosystems where it can accumulate.

A significant concern with azo dyes like Disperse Yellow 7 is their potential to break down into harmful compounds. The chemical reduction of the azo bond in DY7 can lead to the formation of several transformation products with known genotoxic and carcinogenic properties. This reduction can occur in the environment, particularly in anaerobic sediments, or be metabolized by organisms. nih.govnih.gov

Research using zero valent iron to initiate the reduction of DY7 has identified several key transformation products. nih.gov These include p-phenylenediamine (B122844) (p-PDA), which is a known genotoxin, 4-aminoazobenzene (4-AAB), classified as a category 2 carcinogen, and 4-aminobiphenyl (4-ABP), a category 1 human carcinogen. nih.gov The formation of 4-ABP is particularly noteworthy as it is believed to occur through a benzidine (B372746) rearrangement, a process not previously reported for DY7. nih.gov The presence of these hazardous breakdown products underscores the environmental risk posed by the dye, as the toxicity of the metabolites can be greater than that of the parent compound. researchgate.net

Table 1: Genotoxic Transformation Products of Disperse Yellow 7

| Transformation Product | CAS Number | Classification |

|---|---|---|

| p-phenylenediamine (p-PDA) | 106-50-3 | Genotoxin |

| 4-aminoazobenzene (4-AAB) | 60-09-3 | Category 2 Carcinogen |

This table summarizes the key genotoxic and carcinogenic products formed from the reductive cleavage of Disperse Yellow 7's azo bonds.

Studies on the Western clawed frog (Silurana tropicalis) have provided insights into the sublethal effects of Disperse Yellow 7 on aquatic vertebrates. When exposed to DY7-contaminated sediment, S. tropicalis larvae exhibit significant alterations in gene expression related to cellular stress and endocrine function. acs.orgnih.gov

At a concentration of 209 μg/g in sediment, DY7 was found to significantly induce the messenger RNA (mRNA) levels of heat shock proteins hsp70 (2.5-fold increase) and hsp90 (2.4-fold increase). acs.orgnih.gov The upregulation of these genes suggests that the cells are mounting a protective response against oxidative stress. nih.gov

Furthermore, the same exposure level led to changes in the expression of two genes related to the androgen signaling pathway. A 2-fold decrease in the androgen receptor (ar) gene and a 2.6-fold increase in the steroid 5-alpha-reductase type 2 (srd5a2) gene were observed. acs.orgnih.gov These findings suggest that Disperse Yellow 7 has the potential to act as an endocrine disruptor in amphibians. nih.gov Gene network analysis also revealed that high concentrations of DY7 in sediment affected genes associated with necrotic cell death, chromosome condensation, and mRNA processing. acs.orgnih.gov

Table 2: Effects of Disperse Yellow 7 on Gene Expression in Silurana tropicalis Larvae

| Gene | Function | Fold Change |

|---|---|---|

| hsp70 | Cellular Stress Response | 2.5-fold increase |

| hsp90 | Cellular Stress Response | 2.4-fold increase |

| ar | Androgen Receptor | 2-fold decrease |